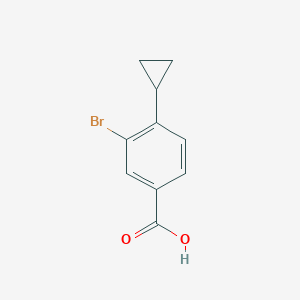

3-Bromo-4-cyclopropylbenzoic acid

CAS No.: 1131622-50-8

Cat. No.: VC3250720

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131622-50-8 |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | 3-bromo-4-cyclopropylbenzoic acid |

| Standard InChI | InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) |

| Standard InChI Key | YGSSCOWWLLABAH-UHFFFAOYSA-N |

| SMILES | C1CC1C2=C(C=C(C=C2)C(=O)O)Br |

| Canonical SMILES | C1CC1C2=C(C=C(C=C2)C(=O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

3-Bromo-4-cyclopropylbenzoic acid is a substituted benzoic acid compound with distinct structural features that define its reactivity and properties. The compound is characterized by a benzoic acid core with a bromine atom at position 3 and a cyclopropyl group at position 4 of the benzene ring. This specific substitution pattern contributes to its unique chemical behavior.

Basic Chemical Information

The compound is precisely identified through several standardized chemical identifiers. Its systematic chemical name is 3-bromo-4-cyclopropylbenzoic acid, also referred to as "Benzoic acid, 3-bromo-4-cyclopropyl-" in some chemical databases . The compound is registered with CAS number 1131622-50-8, providing a unique identifier for this specific chemical structure . Additionally, it has an MDL Number of MFCD11110859, which serves as another standard reference identifier in chemical databases and inventory systems .

Molecular Composition

The molecular composition of 3-Bromo-4-cyclopropylbenzoic acid includes carbon, hydrogen, bromine, and oxygen atoms arranged in a specific configuration. The molecular formula is C₁₀H₉BrO₂, corresponding to a molecular weight of 241.08 g/mol . This formula reflects the presence of ten carbon atoms (including those in the cyclopropyl group and benzene ring), nine hydrogen atoms, one bromine atom, and two oxygen atoms that form part of the carboxylic acid group.

Physical and Chemical Properties

3-Bromo-4-cyclopropylbenzoic acid demonstrates physical and chemical properties that are important considerations for its handling, storage, and application in research settings.

Physicochemical Properties

| Supplier | Product Number | Package Size | Purity | Price (USD) |

|---|---|---|---|---|

| AK Scientific | 4563DF | 100 mg | Not specified | $271 |

| AK Scientific | 4563DF | 1 g | Not specified | $610 |

| American Custom Chemicals Corporation | HCH0036379 | 5 g | 95.00% | $909.56 |

| Crysdot | CD12179235 | 250 mg | 98% | $111 |

| Ambeed | A107931 | 250 mg | 98% | $210 |

Note: Pricing information is based on 2021 data

Supply Chain Considerations

Several chemical suppliers stock 3-Bromo-4-cyclopropylbenzoic acid, including Apollo Scientific, AK Scientific, Ambeed, and others . The lead time for delivery is typically around 5 days, as indicated by one supplier . This information suggests established commercial production channels for this compound, despite its specialized nature.

Related Compounds and Structural Analogs

Understanding the relationship between 3-Bromo-4-cyclopropylbenzoic acid and its structural analogs provides valuable context for its chemical properties and potential applications.

Positional Isomers

A closely related positional isomer is 3-Bromo-5-cyclopropylbenzoic acid (CAS: 1211583-86-6), which features the same substitution pattern but with the cyclopropyl group at position 5 instead of position 4 . This compound shares the same molecular formula (C₁₀H₉BrO₂) and molecular weight (241.08 g/mol) but exhibits different physical and chemical properties due to the altered substitution pattern.

Alkyl Substitution Variants

Several compounds with similar structures but different alkyl substituents have been identified, including:

-

3-Bromo-4-isopropylbenzoic acid (CAS: 99070-17-4), which contains an isopropyl group instead of a cyclopropyl group at position 4

-

3-Bromo-4-propylbenzoic acid (CAS: 1131615-01-4), featuring a linear propyl chain at position 4

-

3-Bromo-4-isobutylbenzoic acid, containing an isobutyl substituent at position 4

These structural variants offer useful comparisons for understanding how different alkyl substitutions affect the properties and biological activities of these brominated benzoic acid derivatives.

Chemical and Physical Data Analysis

A comprehensive analysis of 3-Bromo-4-cyclopropylbenzoic acid requires consideration of both its experimentally determined properties and those that can be predicted based on its structure.

Structure-Property Relationships

-

The electron-withdrawing nature of bromine increases the acidity of the carboxylic acid group and affects the electron distribution across the aromatic ring.

-

The cyclopropyl group introduces specific steric constraints and electronic influences that differ from those of linear or branched alkyl groups, potentially affecting how the molecule interacts with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume